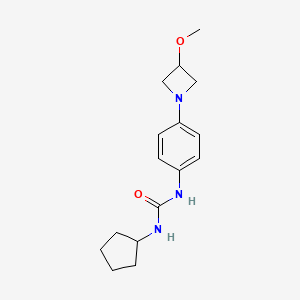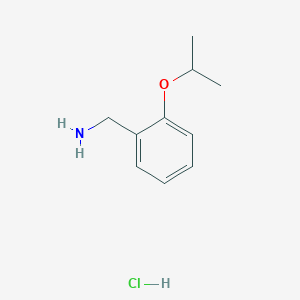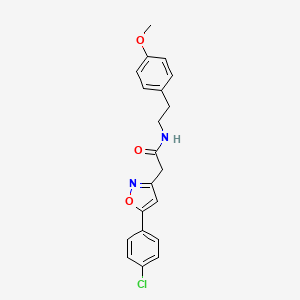
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used in scientific research to study the effects of cannabinoids on the body.
Applications De Recherche Scientifique
Electrochemical Synthesis
Electrochemical oxidation techniques have been utilized for the synthesis of new phenylpiperazine derivatives, demonstrating an environmentally friendly, reagent-less approach for generating compounds in this class in aqueous solutions. This methodology suggests a potential route for synthesizing and modifying compounds like 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone under ambient conditions, highlighting the importance of electrochemistry in drug synthesis and modification (Nematollahi & Amani, 2011).
Antimicrobial and Antiproliferative Agents
The structural modification of piperazine and fluoroquinolone derivatives has been investigated for antimicrobial and antiproliferative activities. This includes the synthesis of N-piperazinyl fluoroquinolone derivatives with reported activities against various bacterial strains and potential for antimycobacterial activity. These studies suggest that compounds with a piperazine moiety, similar to the compound , could be explored for their antimicrobial and antiproliferative properties, providing a foundation for future research in developing new therapeutic agents (Gurunani et al., 2022).
Photostability and Photochemical Behavior
Research on the photochemical behavior of fluoroquinolone derivatives, such as ciprofloxacin, in aqueous solutions provides insights into the stability and reactivity of these compounds under light exposure. This information is valuable for understanding the stability and storage conditions required for fluoroquinolone derivatives and related compounds, potentially including 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone, especially for applications that may involve light exposure during use or testing (Mella, Fasani, & Albini, 2001).
Mécanisme D'action
Target of Action
The primary target of this compound is the Poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a PARP inhibitor . It binds to the catalytic domain of PARP, thereby inhibiting its activity . This inhibition prevents PARP from repairing DNA damage in cancer cells, leading to cell death.
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and, ultimately, cell death .
Propriétés
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S2/c16-12-1-3-13(4-2-12)22-11-15(19)17-7-9-18(10-8-17)23(20,21)14-5-6-14/h1-4,14H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHVTNGIHUING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)


![1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B2847182.png)

![N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2847184.png)





![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)